TCO-PEG5-amido maleimide
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Overview
Description
TCO-PEG5-amido maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable thioether bonds with thiol-containing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG5-amido maleimide typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with TCO: The activated PEG-NHS is then reacted with TCO to form TCO-PEG.
Introduction of Maleimide: Finally, the TCO-PEG is reacted with maleimide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The maleimide group in this compound specifically reacts with thiols (sulfhydryl groups, -SH) to form stable thioether bonds.
Click Chemistry Reactions: The TCO moiety can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing tetrazine groups.
Common Reagents and Conditions:
Thiol-containing biomolecules: These are commonly used in bioconjugation reactions with this compound.
Tetrazine-containing molecules: These are used in click chemistry reactions with the TCO moiety.
Major Products:
Thioether Bonds: Formed when the maleimide group reacts with thiols.
Diels-Alder Adducts: Formed when the TCO moiety reacts with tetrazine groups.
Scientific Research Applications
TCO-PEG5-amido maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TCO-PEG5-amido maleimide involves its functional groups:
Comparison with Similar Compounds
TCO-PEG4-maleimide: Similar structure but with a shorter PEG linker.
TCO-PEG6-maleimide: Similar structure but with a longer PEG linker.
TCO-PEG5-amine: Contains an amine group instead of a maleimide group.
Uniqueness: TCO-PEG5-amido maleimide is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it highly effective for bioconjugation and click chemistry applications .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJALQQXNOTES-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N3O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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